molecular formula C16H16N4O2 B2400643 3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide CAS No. 1428358-78-4

3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide

Cat. No.: B2400643
CAS No.: 1428358-78-4
M. Wt: 296.33
InChI Key: QZJXQVDVKSMJKS-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide is a synthetically designed small molecule featuring an indazole core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological profiles . The molecule is systematically substituted to explore structure-activity relationships: the 3-methoxy and 2-methyl groups on the 2H-indazole ring system influence steric and electronic properties, while the 6-carboxamide linker connected to a pyridin-3-ylmethyl group is strategically positioned to act as a hydrogen bond acceptor and donor, facilitating potential interactions with key biological targets . The primary research value of this compound lies in the investigation and development of novel kinase inhibitors. The indazole pharmacophore is a well-established component of several commercially available kinase inhibitors, such as pazopanib, and is frequently employed in the design of compounds targeting tyrosine kinases and serine/threonine kinases . Researchers utilize this specific carboxamide derivative as a key intermediate or structural motif in programs aimed at creating targeted anticancer agents, with potential applications against lung, breast, colon, and prostate cancers . The presence of the pyridine moiety further enhances its potential as it is a common heterocycle in bioactive molecules, often contributing to solubility and target binding . This product is intended for laboratory research purposes only, strictly for use in in vitro assays and not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)indazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-20-16(22-2)13-6-5-12(8-14(13)19-20)15(21)18-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJXQVDVKSMJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting from a suitable precursor, such as 2-nitrobenzaldehyde, through a series of reactions including nitration, reduction, and cyclization.

    Functionalization: Introduction of the methoxy and methyl groups at the appropriate positions on the indazole ring.

    Amide Formation: Coupling of the indazole derivative with pyridin-3-ylmethylamine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide could have several scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or DNA, modulating various biochemical pathways. The molecular targets might include kinases, G-protein coupled receptors, or transcription factors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound (Target) C₁₆H₁₇N₃O₂ 299.33 - 3-OCH₃, 2-CH₃, 6-CONH-(pyridin-3-ylmethyl) Moderate polarity due to pyridine and carboxamide groups; potential for hydrogen bonding .
BJ95764 C₂₀H₂₀F₃N₅O₂ 419.40 - 3-OCH₃, 2-CH₃, 6-CONH-(1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl) Incorporates a trifluoromethylpyridine-pyrrolidine group; enhanced lipophilicity and metabolic stability due to CF₃ and rigid heterocycle .
CTK3H4442 C₂₃H₂₉N₃O₂ 379.49 - 3-OCH₃, 2-butyl, 6-CONH-(4-phenylbutyl) Bulky alkyl and aryl substituents; high lipophilicity may improve membrane permeability but reduce solubility .

Key Comparative Insights:

In contrast, BJ95764’s trifluoromethylpyridine-pyrrolidine substituent introduces electron-withdrawing effects (via CF₃) and conformational rigidity, which could enhance binding affinity to hydrophobic pockets . CTK3H4442’s 4-phenylbutyl chain increases hydrophobicity, likely optimizing blood-brain barrier penetration but risking off-target interactions .

The target compound’s unfluorinated pyridine group may render it more susceptible to enzymatic degradation.

Synthetic Accessibility :

  • The target compound’s simpler structure (vs. BJ95764 and CTK3H4442) suggests easier synthesis and scalability, though this may come at the cost of selectivity or potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-2-methyl-N-(pyridin-3-ylmethyl)-2H-indazole-6-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions between indazole and pyridine derivatives. Key steps include:

  • Amide bond formation : Use of coupling agents like HATU or EDCI with DMF as a solvent at 0–25°C to minimize side reactions .
  • Methoxy group introduction : Methylation of hydroxyl precursors using iodomethane and potassium carbonate in acetone under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures improve purity (>95%) .
    • Critical Parameters : Reaction pH (<7.5 prevents indazole ring decomposition) and inert atmospheres (N₂/Ar) enhance stability .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d₆ or CDCl₃ resolve signals for methoxy (δ 3.8–4.0 ppm), pyridyl protons (δ 8.0–8.5 ppm), and indazole carboxamide (δ 10.5–11.0 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, confirming bond angles and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 351.1) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition : Kinase inhibition assays (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ kits at 1–10 µM concentrations .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Binding affinity : Surface plasmon resonance (SPR) with immobilized target proteins (KD values <100 nM suggest high affinity) .

Advanced Research Questions

Q. How can structural modifications improve target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies : Replace the pyridylmethyl group with bulkier substituents (e.g., 2-naphthyl) to enhance steric hindrance against non-target kinases .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Metabolic stability : Introduce fluorine atoms at the indazole 4-position to block CYP3A4-mediated oxidation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Replicate experiments : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm SPR results with isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from >5 independent studies, adjusting for batch effects .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Solubility enhancement : Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) improve aqueous solubility (>50 µg/mL) .
  • Plasma stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify labile groups (e.g., methyl to trifluoromethyl) .
  • Tissue distribution : Radiolabel with 14^14C and quantify via scintillation counting in organs (t₁/₂ >6 hrs suggests suitability for chronic models) .

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